REACTION_CXSMILES
|
[OH-].[K+].[C:3]([C:7]1[C:8]([OH:16])=[CH:9][C:10]([CH3:15])=[C:11]([CH:14]=1)[CH:12]=[O:13])([CH3:6])([CH3:5])[CH3:4].[CH3:17][N:18]([CH3:22])[C:19](Cl)=[S:20].CN(C)C(Cl)=S.C1COCC1>O.C1COCC1>[C:3]([C:7]1[CH:14]=[C:11]([CH:12]=[O:13])[C:10]([CH3:15])=[CH:9][C:8]=1[O:16][C:19](=[S:20])[N:18]([CH3:22])[CH3:17])([CH3:6])([CH3:5])[CH3:4] |f:0.1,4.5|
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Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
99 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)C=1C(=CC(=C(C=O)C1)C)O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
86.1 g
|
Type
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reactant
|
Smiles
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CN(C(=S)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
108 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
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Name
|
dimethylthiocarbamoyl chloride THF
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C(=S)Cl)C.C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
45 °C
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Type
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CUSTOM
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Details
|
Stirring at ambient pressure and temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to remove the THF
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Type
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DISTILLATION
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Details
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during this distillation
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Type
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TEMPERATURE
|
Details
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while maintaining the pH range between 12.0 and 11.6
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Type
|
CUSTOM
|
Details
|
between 23° C. to 25° C
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Type
|
DISTILLATION
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Details
|
The distillation
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Type
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ADDITION
|
Details
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after all the dimethylthiocarbamoyl chloride solution had been added
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Type
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WAIT
|
Details
|
was continued for another 90 minutes, during which time
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Duration
|
90 min
|
Type
|
ADDITION
|
Details
|
A solution of EtOAc (150 mL) and heptane (150 mL) was added to the reaction mixture
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Type
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STIRRING
|
Details
|
after stirring
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Type
|
CUSTOM
|
Details
|
the layers were separated
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Type
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EXTRACTION
|
Details
|
the aqueous layer extracted with 1:1 heptane
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Type
|
EXTRACTION
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Details
|
The combined organic extracts were extracted with 10% KOH (2×100 mL) and water (2×90 mL)
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with MeOH (120 mL)
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Type
|
ADDITION
|
Details
|
H2O (20 mL) was added
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Type
|
TEMPERATURE
|
Details
|
The solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
50% NaOH (170 mg) was added
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Type
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CONCENTRATION
|
Details
|
the solution was concentrated
|
Type
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DISSOLUTION
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Details
|
This residue was redissolved in MeOH (120 mL) at 50° C.
|
Type
|
ADDITION
|
Details
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H2O (15 mL) was added
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Type
|
TEMPERATURE
|
Details
|
The solution was cooled slowly to −5° C. with the addition of dimethylthiocarbamic acid O-(2-tert-butyl-4-formyl-5-methyl-phenyl)ester seed crystals
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Type
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CUSTOM
|
Details
|
crystallization
|
Type
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FILTRATION
|
Details
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The mixture was filtered
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Type
|
WASH
|
Details
|
the solid washed with 4:1 MeOH
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=C1)C=O)C)OC(N(C)C)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |